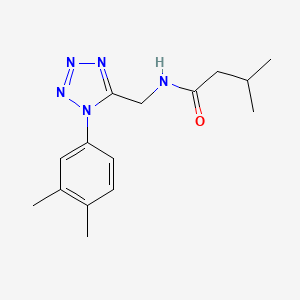

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide

Description

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide is a synthetic organic compound characterized by the presence of a tetrazole ring, a dimethylphenyl group, and a butanamide moiety

Properties

IUPAC Name |

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O/c1-10(2)7-15(21)16-9-14-17-18-19-20(14)13-6-5-11(3)12(4)8-13/h5-6,8,10H,7,9H2,1-4H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQWRSBYKSYYQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)CC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 3,4-dimethylphenyl nitrile can react with sodium azide in the presence of a catalyst such as zinc chloride to form 1-(3,4-dimethylphenyl)-1H-tetrazole.

Alkylation: The tetrazole derivative is then alkylated using an appropriate alkyl halide, such as 3-methylbutyl bromide, under basic conditions (e.g., using potassium carbonate) to introduce the butanamide group.

Amidation: The final step involves the amidation reaction where the alkylated tetrazole reacts with an amine, such as 3-methylbutanamide, under dehydrating conditions (e.g., using dicyclohexylcarbodiimide (DCC) as a coupling agent).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of corresponding alcohols or carboxylic acids.

Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide or tetrazole nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the tetrazole or amide nitrogen.

Major Products

Oxidation: Products may include 3,4-dimethylbenzoic acid derivatives.

Reduction: Products may include 1-(3,4-dimethylphenyl)-1H-tetrazole-5-amine.

Substitution: Products may include various substituted tetrazole or amide derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing tetrazole rings exhibit significant antimicrobial properties. The mechanism typically involves the inhibition of nucleic acid synthesis, disrupting the replication process of bacteria. Studies have shown that N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Antitumor Activity

The compound has also been investigated for its potential antitumor properties. Preliminary studies suggest that it may inhibit cell division in various cancer cell lines by disrupting DNA synthesis pathways critical for cancer cell proliferation. For instance, research involving similar tetrazole derivatives has demonstrated significant inhibition of tumor cell growth at concentrations below 50 µM . This suggests that this compound could serve as a lead compound in cancer therapeutics.

Case Study 1: Antimicrobial Efficacy

A study conducted on related tetrazole compounds demonstrated their effectiveness against common bacterial strains. The results indicated that the presence of the tetrazole ring significantly enhanced the compounds' ability to inhibit bacterial growth compared to non-tetrazole counterparts. The study highlighted the importance of structural modifications in optimizing antimicrobial activity.

Case Study 2: Antitumor Potential

In vitro studies were performed on various cancer cell lines to assess the antitumor efficacy of this compound. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, further supporting its potential as an anticancer agent. The study also noted the reversible nature of the inhibition upon removal of the compound, suggesting a targeted mechanism of action .

Mechanism of Action

The mechanism by which N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring can engage in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

1-(3,4-Dimethylphenyl)-1H-tetrazole: Lacks the butanamide group, making it less versatile in certain applications.

3-Methylbutanamide:

Tetrazole Derivatives: Other tetrazole derivatives may have different substituents, affecting their chemical and biological properties.

Uniqueness

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide is unique due to the combination of the tetrazole ring, dimethylphenyl group, and butanamide moiety. This combination provides a balance of stability, reactivity, and potential biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide, also known as DM-9384, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, synthesis, and comparative analysis with similar compounds.

Structural Overview

The compound features a tetrazole ring , which is known for its diverse biological activities, and a 3-methylbutanamide moiety. The incorporation of the dimethylphenyl group enhances the compound's lipophilicity and potential interactions with biological targets.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Tetrazole Ring :

- The tetrazole ring is synthesized through cycloaddition reactions involving sodium azide and 3,4-dimethylphenyl nitrile under acidic conditions.

- Alkylation :

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : The tetrazole ring can mimic carboxylic acids, allowing high-affinity binding to various enzymes or receptors.

- DNA Intercalation : The naphthamide moiety may enable the compound to intercalate into DNA or interact with other biomolecules, influencing cellular processes .

Biological Activity

Research has demonstrated that compounds containing tetrazole rings exhibit a range of biological activities:

- Antitumor Activity : Initial studies suggest that DM-9384 may exhibit antitumor properties by modulating immune responses or inhibiting tumor cell proliferation.

- Antibacterial Properties : Similar compounds have shown effectiveness against bacterial strains, indicating potential applications in treating infections .

Case Studies

-

Antitumor Efficacy :

- In vitro studies have shown that DM-9384 can inhibit the growth of cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.

- Antibacterial Activity :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(3,4-Dimethylphenyl)-1H-tetrazole | Structure | Lacks butanamide group; less versatile |

| 3-Methylbutanamide | Structure | Simple amide; lower biological activity |

| Other Tetrazole Derivatives | Structure | Varying substituents affect properties |

This compound stands out due to its combination of a tetrazole ring and butanamide moiety, providing enhanced stability and reactivity compared to its counterparts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound can be synthesized via condensation reactions involving hydrazide derivatives. For example, a related tetrazole-containing compound was prepared by refluxing (S)-2-(N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pentanamido)-3-methylbutanoic acid with methanol in acetic acid using H₂SO₄ as a catalyst. Key steps include refluxing for 4 hours, followed by precipitation in ice-water and recrystallization from ethanol . Critical parameters include stoichiometric control of reactants (e.g., 1:1 molar ratio of acid to methanol) and catalyst concentration to avoid side reactions.

Q. How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?

- Methodological Answer : Structural confirmation relies on:

- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and purity.

- Mass spectrometry (e.g., HRMS) to confirm molecular weight (e.g., monoisotopic mass ~722.37 g/mol as seen in structurally similar compounds) .

- X-ray crystallography for resolving stereochemistry, as demonstrated in analogous tetrazole derivatives .

Q. What are the key functional groups influencing this compound's reactivity and stability?

- Methodological Answer : The tetrazole ring (1H-tetrazol-5-yl) is highly polar and acidic, impacting solubility and hydrogen-bonding interactions. The 3,4-dimethylphenyl group enhances lipophilicity, while the 3-methylbutanamide moiety contributes to conformational flexibility. Stability studies should address hydrolysis susceptibility of the amide bond under acidic/basic conditions .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, and what assays are suitable for mechanistic studies?

- Methodological Answer :

- In vitro cytotoxicity assays (e.g., HEK cell viability tests) with dose-response curves (e.g., IC₅₀ calculations) to assess therapeutic windows .

- Enzyme inhibition assays : For example, angiotensin II receptor binding studies, given structural similarities to valsartan and losartan, which target G-protein-coupled receptors (GPCRs) .

- Metabolic stability tests using liver microsomes to evaluate pharmacokinetic properties .

Q. What structure-activity relationship (SAR) insights can guide the optimization of this compound for target specificity?

- Methodological Answer :

- Modification of the tetrazole ring : Substituting the 3,4-dimethylphenyl group with electron-withdrawing groups (e.g., -CF₃) may enhance receptor affinity, as seen in candesartan derivatives .

- Amide linker variations : Replacing 3-methylbutanamide with cyclic amides could reduce metabolic degradation, as observed in EXP3174 analogs .

- Computational modeling : Molecular docking simulations using GPCR crystal structures (e.g., PDB ID 4ZUD) to predict binding modes .

Q. How can conflicting data in reaction yields or biological activity be systematically addressed?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to isolate variables affecting synthesis (e.g., temperature, solvent polarity) .

- Statistical analysis : Apply ANOVA to compare biological replicates and identify outliers in activity assays .

- Cross-validation : Confirm spectral data (e.g., NMR) with independent labs to rule out instrumentation artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.